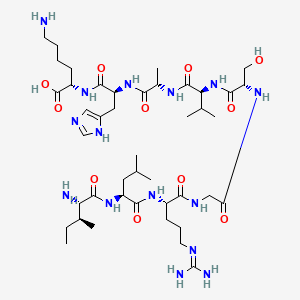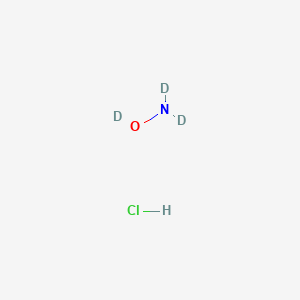
Hydroxylamine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-d3 (hydrochloride) is a deuterated form of hydroxylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications. It is a selective monoamine oxidase inhibitor and is often utilized in organic synthesis as an intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxylamine-d3 (hydrochloride) can be synthesized through the hydrolysis of oximes. The process involves the following steps:
Oxime Hydrolysis: Oximes are hydrolyzed to produce hydroxylamine.
Protonation Reaction: The hydroxylamine is then protonated to form hydroxylamine hydrochloride.
Separation Process: The final product is separated using electrodialysis.
Industrial Production Methods: The industrial production of hydroxylamine-d3 (hydrochloride) often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction methods. These methods, however, have certain disadvantages such as low yield and inseparable byproducts .
Chemical Reactions Analysis
Types of Reactions: Hydroxylamine-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It reacts with electrophiles to form substituted hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used.
Major Products:
Oxidation: Produces nitroso compounds.
Reduction: Forms primary amines.
Substitution: Results in substituted hydroxylamines.
Scientific Research Applications
Hydroxylamine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving monoamine oxidase inhibition and platelet aggregation inhibition.
Medicine: Investigated for its potential therapeutic effects due to its monoamine oxidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
Hydroxylamine-d3 (hydrochloride) exerts its effects primarily through the inhibition of monoamine oxidase. This enzyme is responsible for the breakdown of monoamines, and its inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine. The compound interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .
Comparison with Similar Compounds
- Hydroxylamine hydrochloride
- Hydroxylammonium chloride
- Hydroxylammonium sulfate
Comparison: Hydroxylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide it with distinct isotopic properties. This makes it particularly useful in research applications where isotopic labeling is required. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics .
Properties
Molecular Formula |
ClH4NO |
|---|---|
Molecular Weight |
72.51 g/mol |
IUPAC Name |
[(2H)hydroxy](2H2)amine;hydrochloride |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D |
InChI Key |
WTDHULULXKLSOZ-IVOPKOEESA-N |
Isomeric SMILES |
[2H]N([2H])O[2H].Cl |
Canonical SMILES |
NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



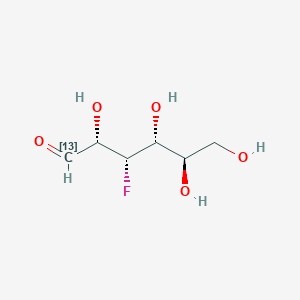


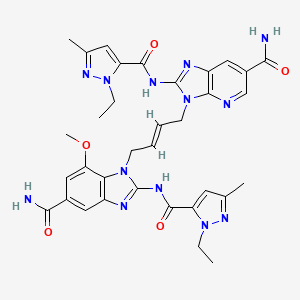
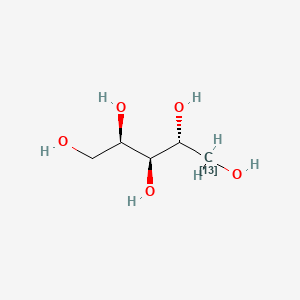

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
